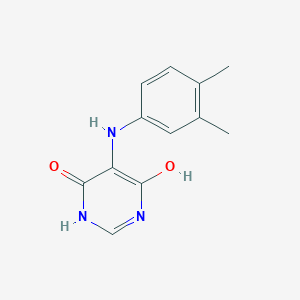

5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Description

Properties

CAS No. |

6972-23-2 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-(3,4-dimethylanilino)-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)15-10-11(16)13-6-14-12(10)17/h3-6,15H,1-2H3,(H2,13,14,16,17) |

InChI Key |

WWWKCDOICZRDKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(N=CNC2=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Pyrimidinone Derivatives

Core Structure and Substituent Variations

The target compound shares a pyrimidinone core with derivatives reported in the literature but differs in substituent patterns (Table 1).

Table 1: Structural Comparison of Pyrimidinone Derivatives

Key Observations

- Steric Hindrance : The 3,4-dimethylphenyl substituent introduces steric bulk relative to the 4-chlorophenyl group in 3c , which may reduce binding affinity in enzyme-targeted applications .

- Hybrid Systems: Coumarin-pyrimidinone hybrids (e.g., 4i/4j) exhibit extended conjugation for fluorescence, a feature absent in the target compound due to its simpler structure .

Functional Group and Substituent Analysis

Hydroxyl vs. Ethoxycarbonyl Groups

The 6-hydroxy group in the target compound contrasts with the ethoxycarbonyl group in 3c :

- Solubility : Hydroxy groups generally increase hydrophilicity, whereas ethoxycarbonyl groups enhance lipophilicity.

- Reactivity : The hydroxy group may participate in hydrogen bonding or oxidation reactions, whereas ethoxycarbonyl groups are more chemically stable.

Aromatic Substituents

- 3,4-Dimethylphenyl vs. 4-Chlorophenyl : The dimethyl groups in the target compound increase electron-donating effects and lipophilicity compared to the electron-withdrawing chloro substituent in 3c . This could modulate interactions with hydrophobic biological targets.

- Comparison to Urea Derivatives: Substituted phenylureas like chlorotoluron (3-chloro-4-methylphenyl) highlight how aryl substituents influence pesticidal activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one to improve yield and purity?

- Methodological Answer: Synthesis optimization typically involves multi-step reactions with careful control of reaction conditions. Key factors include:

- Temperature and pH monitoring : Adjusting pH (e.g., using ammonium hydroxide to maintain basic conditions) and temperature (e.g., 100°C for coupling reactions) to enhance selectivity .

- Catalyst selection : Use of palladium catalysts (e.g., tetrakis(triphenylphosphine) palladium(0)) for cross-coupling reactions to improve efficiency .

- Solvent systems : Polar aprotic solvents like 1,4-dioxane mixed with water are often employed to stabilize intermediates .

Q. What analytical techniques are most effective for characterizing the structure of 5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one?

- Methodological Answer: Structural elucidation relies on:

- NMR spectroscopy : To confirm substituent positions on the pyrimidine ring and aromatic protons .

- X-ray crystallography : Provides precise bond lengths and angles, critical for validating tautomeric forms (e.g., keto-enol equilibrium) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess the bioactivity of this compound?

- Methodological Answer: Preliminary bioactivity studies include:

- In vitro assays : Radiolabeled binding assays to measure receptor affinity (e.g., kinase or GPCR targets) .

- Cytotoxicity screening : Use of cancer cell lines (e.g., MCF-7 or HeLa) to evaluate antiproliferative effects .

- Enzyme inhibition assays : Fluorometric or colorimetric methods to assess inhibition of target enzymes (e.g., CDKs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for 5-((3,4-Dimethylphenyl)amino)-6-hydroxypyrimidin-4(3H)-one?

- Methodological Answer: Address contradictions via:

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomal assays), and plasma protein binding to identify bioavailability limitations .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Dose-response optimization : Adjust dosing regimens in animal models to account for rapid clearance .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Methodological Answer: Computational strategies include:

- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., kinase ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS) .

- QSAR modeling : Relate structural features (e.g., substituent electronegativity) to bioactivity trends .

Q. What strategies can mitigate solubility challenges for this compound in pharmacological studies?

- Methodological Answer: Solubility enhancement approaches:

- Salt formation : Use hydrochloric acid or sodium salts to improve aqueous solubility .

- Co-solvent systems : Ethanol-water or PEG-based mixtures to stabilize the compound in solution .

- Nanoformulations : Liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the environmental impact of this compound?

- Methodological Answer: Follow ecotoxicological frameworks:

- Abiotic degradation studies : Monitor hydrolysis/photolysis rates under varying pH and UV conditions .

- Biotic assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity and bioaccumulation potential .

- Partitioning analysis : Measure logP values to predict soil/water distribution .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across multiple studies?

- Methodological Answer: Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.